8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c27-20(17-30-19-9-5-2-6-10-19)25-15-12-23(13-16-25)21(28)26(22(29)24-23)14-11-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXKCJCYLMNUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the phenethyl and phenoxyacetyl groups. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, potentially modifying the compound’s activity.
Substitution: This reaction can replace one functional group with another, allowing for the customization of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes, such as enzyme interactions.
Medicine: It has potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with unique properties, such as high strength or conductivity.
Mechanism of Action
The mechanism of action of 8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structure–Activity Relationship (SAR) Insights
- Metal Chelation: Active PHD inhibitors (e.g., Compound 11) require substituents capable of coordinating Fe(II)/Mn(II) in the enzyme’s active site. The target compound’s phenoxyacetyl group may serve this role, similar to pyridine or imidazole derivatives .
- Substituent Flexibility: Replacing pyridine with imidazole (Compound 14) retains activity, suggesting tolerance for varied chelating groups. However, non-chelating groups (e.g., thiophene in Compound 12) abolish inhibition .
- Lipophilicity and Selectivity : The 2-phenylethyl group in the target compound may enhance membrane permeability compared to smaller substituents (e.g., benzyl in ). Conversely, bulky groups (e.g., in RS102221) improve receptor selectivity by steric hindrance .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: Chloro or trifluoromethyl substituents (e.g., in compound 45 ) enhance metabolic stability compared to the target compound’s ether-linked phenoxyacetyl group.
Therapeutic Potential
- PHD Inhibition : The target compound’s activity may parallel Compound 11, which shows submicromolar inhibition of PHD2, a key regulator of erythropoietin synthesis .
- CNS Applications : Unlike MDL 100,907, which targets 5-HT2A receptors for antipsychotic effects , the target compound’s spirocyclic core and substituents may limit CNS penetration unless optimized for lipophilicity.
Biological Activity
The compound 8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is part of a class of compounds known as triazaspirodecane derivatives , which have garnered interest in medicinal chemistry due to their potential biological activities. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{19}N_{3}O_{2} . The compound features a unique spiro structure that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 273.34 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| CAS Number | 1021032-21-2 |
The biological activity of triazaspirodecane derivatives often involves the inhibition of prolyl hydroxylase enzymes (PHDs), which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound can lead to increased levels of erythropoietin (EPO), promoting erythropoiesis and potentially treating conditions like anemia .
Therapeutic Applications
- Anemia Treatment : The primary application of this class of compounds is in the treatment of anemia through EPO upregulation.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating immune responses.
Study 1: Efficacy in EPO Upregulation
A study demonstrated that triazaspirodecane derivatives effectively increased EPO levels in preclinical models. The results indicated a significant elevation in hematocrit levels compared to control groups, suggesting a robust response to treatment with these compounds .
Study 2: Safety Profile
Research focused on the safety and pharmacokinetics of these compounds highlighted that modifications to the chemical structure could mitigate liver enzyme elevation (ALT) associated with toxicity. This was achieved by introducing acidic functionalities that improved the therapeutic index without compromising efficacy .
Q & A
Q. What are the key considerations for optimizing the synthetic route of this spiro compound?
The synthesis involves multi-step protocols, typically starting with cyclization to form the spirocyclic core (e.g., via Bucherer-Berg reactions or Ullmann couplings), followed by acylation with 2-phenoxyacetyl chloride under basic conditions. Critical factors include:
- Reagent selection : Use anhydrous conditions for acylation to avoid hydrolysis of the reactive carbonyl intermediate .
- Purification : Employ column chromatography or recrystallization to isolate intermediates, as spiro compounds often form byproducts due to steric hindrance .
- Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of acylating agent) and reaction time (12–24 hrs) for high-purity yields .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR : - and -NMR to confirm spirocyclic connectivity and substituent integration .
- Mass spectrometry (HRMS-ESI) : Validate molecular weight and fragmentation patterns (e.g., m/z 435.64 for CHNO) .
- X-ray crystallography : Resolve conformational rigidity of the spiro core and substituent orientations .
Q. How can preliminary biological activity screening be designed for this compound?
- Target selection : Prioritize receptors/enzymes with structural homology to delta opioid receptors (DOR) or prolyl hydroxylases (PHDs), given activity in analogous spiro compounds .
- Assay conditions : Use in vitro binding assays (e.g., competitive displacement with -naltrindole for DOR) at physiological pH (7.4) and 37°C .
- Control compounds : Include known agonists/antagonists (e.g., SNC80 for DOR) to benchmark activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve DOR selectivity?
- Substituent modifications : Replace the 2-phenoxyacetyl group with fluorinated or methoxy variants to enhance lipophilicity and receptor binding .
- Spiro core rigidity : Introduce methyl groups at C7/C9 positions (analogous to Tinuvin 440 derivatives) to restrict conformational flexibility and improve target engagement .
- Data-driven optimization : Use molecular docking (e.g., AutoDock Vina) to model interactions with DOR’s hydrophobic binding pocket, focusing on residues Tyr-308 and Asp-128 .
Example SAR Table :
| Compound Modification | DOR IC (nM) | Selectivity (vs. MOR/KOR) |
|---|---|---|
| Parent compound | 120 | 10-fold |
| 2,6-Difluorobenzoyl | 45 | 25-fold |
| 3,4,5-Trimethoxy | 85 | 15-fold |
Q. How can conflicting data on spiro compound bioactivity be resolved?
Contradictions often arise from assay variability or substituent-specific effects. Mitigation strategies include:
- Standardized protocols : Use uniform cell lines (e.g., HEK293T for PHD2 inhibition assays) and buffer conditions across studies .
- Metalloenzyme considerations : Test Fe(II)/Mn(II) cofactor dependence, as spiro compounds like 11 show Mn(II)-mediated PHD2 inhibition .
- Structural analogs : Compare inactive derivatives (e.g., thiophene-substituted 12) with active pyridine variants to identify critical pharmacophores .
Q. What computational methods validate the compound’s mechanism of action?
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., DOR) over 100 ns to assess binding stability and hydrogen-bonding networks .
- QM/MM calculations : Evaluate electronic effects of substituents (e.g., electron-withdrawing CF groups) on transition-state stabilization in enzymatic reactions .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors at C2/C4 dione positions) using tools like Schrödinger’s Phase .
Q. How can synthetic byproducts be minimized during large-scale production?
- Temperature control : Maintain reactions at 0–5°C during acylation to prevent diketopiperazine formation .
- Protecting groups : Use Boc protection for secondary amines to avoid unwanted nucleophilic side reactions .
- Flow chemistry : Implement continuous-flow systems for precise mixing and reduced impurity accumulation in multi-step syntheses .
Methodological Notes
- Data contradiction analysis : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .
- Advanced purification : Employ preparative HPLC with C18 columns (ACN/HO gradient) for chiral separation of spiro diastereomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
